2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-7-3-12(4-8-18)21-13-9-15-5-6-16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIYMHWEWCCAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine involves a highly regioselective method. One-pot preparation of 3,5-disubstituted isoxazoles can be achieved by reacting terminal alkynes with n-BuLi, followed by aldehydes, and then treating with molecular iodine and hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted isoxazoles.
Scientific Research Applications
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylisoxazole
- 4-(Pyrazin-2-yloxy)piperidine
- Sulfonylisoxazole derivatives
Uniqueness
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine has emerged as a significant subject of research due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a complex structure that includes a pyrazine ring and a sulfonamide moiety linked to a piperidine derivative.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O4S |
| Molecular Weight | 405.55 g/mol |
| Structural Components | Pyrazine, piperidine, oxazole |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with the oxazole and piperidine groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Activity
Another area of interest is the neuroprotective potential of this compound. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and cell survival.
- Interaction with Receptors : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
Study on Antimicrobial Activity
In a controlled study published in 2023, derivatives of the compound were tested against a panel of bacteria. Results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating potent antibacterial properties.
Research on Anti-inflammatory Effects
A 2024 study explored the anti-inflammatory effects in an animal model of arthritis. Treatment with the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to controls.
Neuroprotection Research
A recent investigation focused on the neuroprotective effects in cultured neuronal cells exposed to oxidative stress. Cells treated with the compound showed a 40% increase in viability compared to untreated controls, highlighting its therapeutic potential in neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine, and what are the critical intermediates?
- Methodology : The synthesis typically involves sulfonylation of a piperidine intermediate. For example, 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride (CAS 1820734-50-6) is synthesized via sulfonylation of piperidin-4-amine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., DIPEA in DCM) . Adapting this route, the hydroxyl group in piperidin-4-ol can be functionalized with pyrazine via nucleophilic substitution (e.g., Mitsunobu reaction or SN2 displacement) to form the ether linkage .
- Key intermediates :
- Piperidin-4-ol derivatives
- 3,5-Dimethylisoxazole-4-sulfonyl chloride
- Pyrazine precursors (e.g., chloropyrazine)
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Use orthogonal analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (¹H, ¹³C, 2D-COSY) : To verify regiochemistry of the sulfonyl and ether linkages. For example, the piperidine ring’s axial/equatorial proton splitting patterns can confirm stereochemical integrity .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly if unexpected stereochemical outcomes arise .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and predict reaction barriers for sulfonylation or etherification steps.
- Machine learning : Apply platforms like ICReDD to analyze reaction parameters (solvent, temperature, catalysts) from literature data, enabling rapid identification of optimal conditions .
- Example: A 15% yield improvement was reported for analogous piperidine sulfonamides when switching from DCM to THF, as predicted by solvation energy models .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. cellular assays) be resolved for this compound?
- Methodology :
- Dose-response profiling : Test multiple concentrations in parallel assays to rule out off-target effects.
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation in cellular models explains potency discrepancies.
- Structural analogs : Synthesize derivatives (e.g., replacing pyrazine with pyrimidine) to isolate pharmacophore contributions .
Q. What strategies are effective for resolving low yields in the final coupling step (piperidine-pyrazine ether formation)?
- Methodology :
- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig coupling if SN2 displacement fails.
- Protecting groups : Temporarily protect the piperidine nitrogen with Boc to prevent side reactions during etherification .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity of the pyrazine oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
